![molecular formula C21H12Cl3NO6 B4774970 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate CAS No. 5721-79-9](/img/structure/B4774970.png)
2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate
Overview
Description
2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate, also known as CNB-001, is a chemical compound that has been studied extensively for its potential therapeutic uses. CNB-001 belongs to the class of compounds known as benzilic acid derivatives, which have been shown to have a range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate is not fully understood, but it is believed to work by modulating the activity of multiple signaling pathways involved in oxidative stress, inflammation, and neuroprotection. 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate has a range of biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and apoptosis. 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate in lab experiments is its ability to cross the blood-brain barrier, allowing it to exert its neuroprotective effects directly on the brain. However, one limitation of using 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for the study of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate. One area of interest is the potential use of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Other potential future directions include the development of more efficient synthesis methods for 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate and the investigation of its potential use as a therapeutic agent in other areas of medicine, such as cancer treatment.
In conclusion, 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate is a promising compound that has shown potential in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic uses, but the current evidence suggests that it may be a valuable tool in the fight against these devastating conditions.
Scientific Research Applications
2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate has been studied extensively for its potential therapeutic uses, including its ability to protect against oxidative stress, reduce inflammation, and improve cognitive function. In particular, 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 3,4-dichlorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3NO6/c22-15-9-6-13(10-17(15)24)21(27)30-11-19(26)12-4-7-14(8-5-12)31-20-16(23)2-1-3-18(20)25(28)29/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIYQLZVRAOLOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364596 | |
Record name | 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate | |
CAS RN |
5721-79-9 | |
Record name | 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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